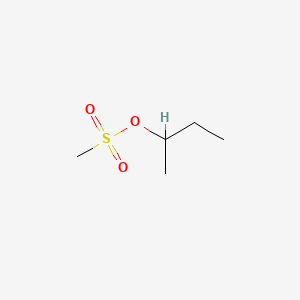
sec-Butyl methanesulfonate
Vue d'ensemble
Description
Sec-Butyl methanesulfonate is a chemical compound with the CAS Number: 16156-54-0 and a molecular weight of 152.21 .
Synthesis Analysis
Alcohols such as methanol, ethanol, or isopropanol are commonly employed as solvents in the synthesis of drug substances . The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .Molecular Structure Analysis
The molecular structure of sec-Butyl methanesulfonate is represented by the InChI code:1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 . This compound contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate . Chemical Reactions Analysis
Sec-Butyl methanesulfonate is an alkylating agent that can cause genotoxic effects in mammalian cells . It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells .Physical And Chemical Properties Analysis
Sec-Butyl methanesulfonate has a molecular weight of 152.21 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
“sec-Butyl methanesulfonate” is used in chemical synthesis . It is a reagent used to introduce the butyl group into organic compounds, enhancing their properties or making them suitable for further reactions.
DNA Research
The compound has been used in DNA research . Specifically, it has been observed to react with DNA in the presence of N-n-butyl-N-nitrosourea (BNU). The reaction leads to the formation of n-butylpurines and some rearranged sec-butyl-adducts . This indicates the presence of a carbonium ion in the reaction .
Material Science
In the field of material science, “sec-Butyl methanesulfonate” could potentially be used in the development of new materials. Its chemical properties might make it suitable for use in certain types of polymers or other advanced materials .
Chromatography
“sec-Butyl methanesulfonate” might also be used in chromatography, a method used to separate mixtures. Its properties could potentially aid in the separation of certain compounds .
Mécanisme D'action
Target of Action
Sec-Butyl methanesulfonate is an alkylating agent . Alkylating agents are a type of chemotherapeutic drug that works by binding to DNA and interfering with its replication. They are used in the treatment of various types of cancer.
Mode of Action
Sec-Butyl methanesulfonate acts as an alkylating agent, which means it adds an alkyl group to its target . This process involves the fission of alkyl-oxygen bonds, which then react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Sec-Butyl methanesulfonate has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells . This suggests that the compound can cause genotoxic effects in mammalian cells .
Safety and Hazards
Orientations Futures
While specific future directions for sec-Butyl methanesulfonate are not mentioned, it is known that alkyl methanesulfonates are genotoxic impurities that should be limited to an intake of not more than 1.5 µg/day, as regulated by the International Council for Harmonization guideline M7 . This suggests that future research may focus on reducing these impurities and finding safer alternatives.
Propriétés
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl methanesulfonate | |
CAS RN |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



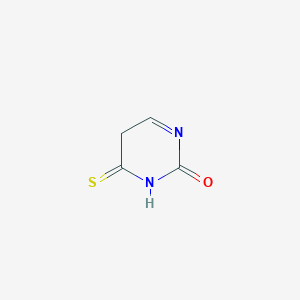
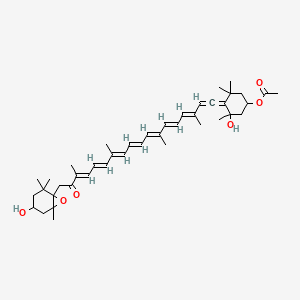

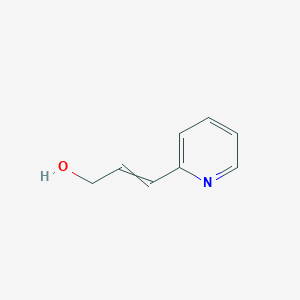



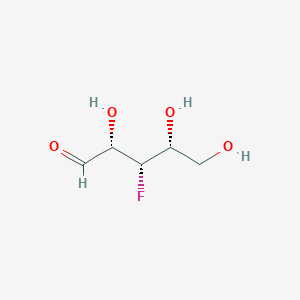

![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)



